molecular formula C23H26N2OS B2634508 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 681279-44-7

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2634508
CAS RN: 681279-44-7
M. Wt: 378.53
InChI Key: UGWHXDXDWMDYOE-UHFFFAOYSA-N
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Description

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known as DMBA-PE, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound of interest is closely related to a variety of synthetic compounds and has potential applications in chemical synthesis and structural analysis. For instance, the process for synthesizing a non-peptidic αvβ6 integrin antagonist, which is a potential therapeutic agent for Idiopathic Pulmonary Fibrosis, involves complex synthesis routes that could be related to the chemical structure and synthesis methods of the subject compound. These synthesis methods include alkylation and asymmetric Rh-catalysed addition, highlighting the compound's relevance in synthetic organic chemistry (Anderson et al., 2016).

Generation of Structurally Diverse Libraries

The compound's structural framework is conducive to generating structurally diverse libraries. For instance, ketonic Mannich bases have been used as starting materials in various alkylation and ring closure reactions, creating a wide array of structurally diverse compounds. Such compounds include thioethers, which are produced through reactions with aryl mercaptans. The diverse structures obtained from these reactions showcase the compound's potential in contributing to the diversity of chemical libraries (Roman, 2013).

Photophysical and Binding Properties

Certain derivatives related to the compound show remarkable photophysical and binding properties. For instance, 2-pyridin-2-yl-1H-indole derivatives have been studied for their optical spectroscopy and estrogen receptor (ER) binding properties, revealing long-wavelength fluorescent emission sensitive to solvent polarity and pH. These properties highlight the potential applications of the compound in photophysical studies and receptor-ligand interaction analyses (Kasiotis & Haroutounian, 2006).

Anticonvulsant and Antiviral Activities

Derivatives of the compound also show promising biological activities. For example, indole C-3 substituted derivatives have been synthesized and tested for their anticonvulsant activities, indicating potential therapeutic applications. Additionally, certain heterocyclic compounds synthesized from related structures exhibit cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, suggesting their relevance in antiviral research (Ahuja & Siddiqui, 2014).

properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-17-9-10-18(2)19(13-17)14-25-15-22(20-7-3-4-8-21(20)25)27-16-23(26)24-11-5-6-12-24/h3-4,7-10,13,15H,5-6,11-12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWHXDXDWMDYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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